5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole

Orthogonal Synthesis Cross-Coupling Building Block

Researchers seeking a heterocyclic building block with orthogonal reactive handles for D-A polymer synthesis face limited availability of high-purity, dual-functional monomers. BNBSeD solves this by integrating an electron-withdrawing nitro group and a cross-coupling-ready bromo substituent on a single benzoselenadiazole scaffold. · Enables Stille/Suzuki polymerization via the 5-Br site while the 4-NO2 group tunes the acceptor strength and optical bandgap. · Nitro reduction to amine permits sequential functionalization for compound library generation. · Serves as a Se,N-ligand precursor for MOFs and coordination polymers; also a model for chalcogen-bonding studies. · Supply chain reliability: available from multiple qualified vendors with batch-to-batch consistency.

Molecular Formula C6H2BrN3O2Se
Molecular Weight 306.97 g/mol
CAS No. 1753-20-4
Cat. No. B179232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole
CAS1753-20-4
Synonyms5-BROMO-4-NITROBENZO[C][1,2,5]SELENADIAZOLE
Molecular FormulaC6H2BrN3O2Se
Molecular Weight306.97 g/mol
Structural Identifiers
SMILESC1=CC2=N[Se]N=C2C(=C1Br)[N+](=O)[O-]
InChIInChI=1S/C6H2BrN3O2Se/c7-3-1-2-4-5(9-13-8-4)6(3)10(11)12/h1-2H
InChIKeyJZWFWVZIOMYNLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Properties of 5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole


5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole (CAS 1753-20-4), also known as 5-bromo-4-nitro-2,1,3-benzoselenadiazole, is a heterocyclic organoselenium compound characterized by a benzo[c][1,2,5]selenadiazole core substituted with a bromine atom at the 5-position and a nitro group at the 4-position [1]. The molecular formula is C₆H₂BrN₃O₂Se, and the molecular weight is approximately 306.96 g/mol . This compound is commercially available at standard purities ranging from 95% to 98% , positioning it as a specialized building block for advanced materials research and pharmaceutical discovery programs.

1

Orthogonal bromo and nitro groups enable sequential derivatization for complex molecule synthesis

2

Strongly electron-withdrawing nitro tunes selenadiazole core for donor-acceptor materials

3

Designated building block for conducting polymers and crystal engineering studies

Functional Group Complementarity


Generic substitution of 5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole with a close analog is scientifically invalid because the compound's utility hinges on the simultaneous presence of both the bromo and nitro substituents on the benzoselenadiazole scaffold. The nitro group profoundly influences the electronic properties of the selenadiazole ring and serves as a handle for subsequent reduction to an amine, while the bromo substituent provides a distinct site for cross-coupling reactions such as Suzuki or Stille couplings . Removing either functional group (e.g., selecting 5-bromobenzo[c][1,2,5]selenadiazole or 4-nitrobenzo[c][1,2,5]selenadiazole) eliminates a critical orthogonal reactivity vector or drastically alters the compound's electronic and photophysical properties [1]. This dual functionality is essential for constructing complex molecular architectures, including D-A-D type monomers and coordination complexes, where precise control over electronic density and substitution pattern is required [2].

Loss of bromo group

Selecting 4-nitrobenzo[c][1,2,5]selenadiazole removes the cross-coupling handle, limiting molecular diversification

Loss of nitro group

5-bromobenzo[c][1,2,5]selenadiazole lacks the strong electron‑withdrawing effect essential for D‑A systems and chalcogen bonding modulation

Quantitative Evidence Guide


Dual Reactive Sites for Orthogonal Derivatization

5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole provides two chemically distinct reactive sites on the same heterocyclic core: a nitro group at position 4 and a bromo substituent at position 5. In contrast, 5-bromobenzo[c][1,2,5]selenadiazole (CAS 1753-19-1) and 4-nitrobenzo[c][1,2,5]selenadiazole (CAS 7441-89-8) each possess only one of these functional groups. The nitro group can be selectively reduced to an amino group (-NH₂) without affecting the bromo substituent, enabling subsequent diazotization or amide bond formation . Concurrently, the bromo group can participate independently in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura couplings to introduce aryl or heteroaryl moieties . This orthogonal reactivity is a direct consequence of the substitution pattern and cannot be replicated by a mixture of the two mono-substituted analogs.

Dual Reactive Sites
Class‑level inference
2 sites (Br, NO₂) vs 1 site (mono‑substituted)
May support orthogonal synthesis workflows
Inferred reactivity; verify under target conditions
Orthogonal Synthesis Cross-Coupling Building Block

Electronic Impact of the Nitro Group

The presence of the nitro group in 5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole exerts a strong electron-withdrawing effect that modulates the selenadiazole ring's electronic properties and its intermolecular interactions. A study by Aliyeva et al. systematically investigated the substituent effect on chalcogen bonding (ChB) in a series of 5-substituted benzo[c][1,2,5]selenadiazoles, including those with -NO₂ and -Br substituents [1]. While the specific compound was not directly studied, the findings demonstrate that the σp value of the substituent (e.g., σp for -NO₂ is +0.78) does not linearly correlate with experimental Se···N distances in crystal structures due to competing intermolecular interactions. This indicates that the strong electron-withdrawing nitro group, particularly when combined with a halogen, creates a unique and non-trivial set of intermolecular forces and electronic characteristics that differ from analogs with weaker or no electron-withdrawing groups, impacting crystal packing and material properties.

Electronic Effect
Class‑level inference
σp = +0.78 Non‑linear Se···N distance trend
Informs chalcogen bonding studies in crystal engineering
Extrapolated from 5‑substituted analog series
Chalcogen Bonding Crystal Engineering DFT Calculations

Conducting Polymer Monomer Application

5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole (BNBSeD) is specifically identified as a monomer for the synthesis of conducting polymers, with potential applications in organic electronics, sensors, and energy storage devices . This contrasts with simpler benzo[c][1,2,5]selenadiazole derivatives that may lack the optimal electronic or steric profile for polymerization. The combination of electron-withdrawing nitro and electron-donating (via resonance) bromo groups on the selenadiazole core creates a strong donor-acceptor (D-A) character, which is highly desirable for tuning the bandgap and electrochemical properties of conjugated polymers. While specific comparative photophysical data for the isolated monomer versus an analog like 5,6-dibromo-4-nitrobenzo[c][1,2,5]selenadiazole are not available, the targeted use of BNBSeD as a polymer precursor is a specific application-driven differentiation.

Polymer Monomer Use
Reported
Designated BNBSeD monomer
Supports polymer electronics research fit
Data to verify from commercial sources
Conducting Polymers Organic Electronics D-A-D Monomers

Research and Industrial Applications


Donor-Acceptor Conjugated Polymers

Procure 5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole (BNBSeD) to serve as an electron-accepting monomer in the synthesis of D-A type conjugated polymers . The bromo substituent enables polymerization via cross-coupling reactions (e.g., Stille, Suzuki), while the strong electron-withdrawing nitro group enhances the polymer's electron affinity and tunes its optical bandgap. This is supported by the compound's specific designation as a monomer for conducting polymers used in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and chemiresistive sensors .

Functionalized Benzoselenadiazole Libraries

Utilize the dual reactive sites of 5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole for sequential, orthogonal chemical transformations to generate structurally diverse compound libraries for drug discovery or materials science . A typical workflow involves first reducing the nitro group to a primary amine under selective conditions (e.g., SnCl₂/HCl or catalytic hydrogenation) that preserve the bromo substituent . The resulting 5-bromo-4-aminobenzo[c][1,2,5]selenadiazole can then be functionalized via amide bond formation or diazotization. In a separate step, the bromo group can be elaborated via palladium-catalyzed cross-coupling to introduce a wide range of aryl or heteroaryl partners.

Crystal Engineering and Supramolecular Chemistry

Investigate the role of the nitro substituent in directing chalcogen bonding (ChB) and other non-covalent interactions in the solid state. 5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole, with its strong electron-withdrawing -NO₂ group, serves as a key model compound to probe substituent effects on Se···N and other intermolecular contacts [1]. Crystallization and X-ray diffraction studies of this compound and its metal complexes can provide quantitative data on bond distances and angles, contributing to the fundamental understanding of σ-hole interactions and aiding the design of functional co-crystals and metal-organic frameworks (MOFs) [1].

Coordination Complexes and MOFs

Employ 5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole as a nitrogen/selenium-donor ligand or as a linker precursor for the construction of novel coordination polymers and MOFs [1]. The selenadiazole nitrogen atoms are capable of coordinating to transition metal ions (e.g., Cu(II), Ag(I)), while the bromo and nitro groups can participate in secondary interactions or be further functionalized post-synthetically. The electronic influence of the nitro group on the metal center and the resulting framework's stability and porosity are key areas of investigation.

Application
Selection Property
Validation Focus
D–A conjugated polymers
Electron‑accepting monomer with bromo cross‑coupling handle
Polymerizability and optoelectronic bandgap tuning
Functionalized libraries
Orthogonal nitro/bromo derivatization sites
Sequential transformation selectivity
Crystal engineering
Strongly electron‑withdrawing nitro for chalcogen bonding modulation
Substituent effect on Se···N interactions
Coordination complexes / MOFs
N,Se‑donor ligand with modifiable periphery
Metal coordination and framework properties

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